(2E)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(BENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nitrile Formation:
Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Coupling Reactions: The coupling of the fluorophenoxy and pyrido[1,2-a]pyrimidinyl groups is achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group yields sulfonic acids, while reduction of the nitrile group produces primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, (2E)-2-(BENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(BENZENESULFONYL)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE
- (2E)-2-(BENZENESULFONYL)-3-[2-(4-METHOXYPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE
Uniqueness
The uniqueness of (2E)-2-(BENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorophenoxy group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds.
This detailed article provides a comprehensive overview of (2E)-2-(BENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H16FN3O4S |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C24H16FN3O4S/c1-16-6-5-13-28-22(16)27-23(32-18-11-9-17(25)10-12-18)21(24(28)29)14-20(15-26)33(30,31)19-7-3-2-4-8-19/h2-14H,1H3/b20-14+ |
InChI Key |
FHKHGMAJNBYVMO-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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